molecular formula C15H22N4O3 B5108521 N'-(1-benzyl-3,5,5-trimethyl-2-oxo-4-imidazolidinyl)-N'-hydroxyacetohydrazide

N'-(1-benzyl-3,5,5-trimethyl-2-oxo-4-imidazolidinyl)-N'-hydroxyacetohydrazide

Cat. No.: B5108521
M. Wt: 306.36 g/mol
InChI Key: JPDYLZBRWKILII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(1-benzyl-3,5,5-trimethyl-2-oxo-4-imidazolidinyl)-N'-hydroxyacetohydrazide, commonly known as BTTGH, is a hydrazide derivative that has been extensively studied for its potential therapeutic applications. This compound is synthesized through a multistep process and has been shown to exhibit significant biological activity in various scientific research studies.

Mechanism of Action

The mechanism of action of BTTGH is not fully understood, but it is believed to act through a variety of pathways. It has been shown to inhibit the activity of reactive oxygen species (ROS) and to upregulate the activity of antioxidant enzymes. It has also been shown to inhibit the activity of inflammatory cytokines and to modulate the activity of various signaling pathways.
Biochemical and Physiological Effects:
BTTGH has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, to improve mitochondrial function, and to enhance cellular metabolism. It has also been shown to improve cognitive function and to protect against neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

BTTGH has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively non-toxic and has been shown to have low side effects in animal models. However, it is important to note that the compound has not yet been extensively studied in human clinical trials, and its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several future directions for the study of BTTGH. One potential area of research is the development of novel therapeutic applications for the compound, particularly in the treatment of neurodegenerative diseases. Another potential area of research is the investigation of the compound's effects on cellular metabolism and mitochondrial function. Additionally, further studies are needed to fully understand the safety and efficacy of the compound in humans.

Synthesis Methods

The synthesis of BTTGH involves a series of chemical reactions, including the condensation of benzylamine and diethyl malonate, followed by cyclization with hydrazine hydrate. The final step involves the reaction of the resulting imidazolidinone with hydroxylamine hydrochloride to yield the desired compound.

Scientific Research Applications

BTTGH has been extensively studied for its potential therapeutic applications. In scientific research studies, it has been shown to exhibit significant antioxidant, anti-inflammatory, and anticancer activity. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.

Properties

IUPAC Name

N'-(1-benzyl-3,5,5-trimethyl-2-oxoimidazolidin-4-yl)-N'-hydroxyacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3/c1-11(20)16-19(22)13-15(2,3)18(14(21)17(13)4)10-12-8-6-5-7-9-12/h5-9,13,22H,10H2,1-4H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDYLZBRWKILII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NN(C1C(N(C(=O)N1C)CC2=CC=CC=C2)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195652
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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